N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
This compound is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a 4,5,6,7-tetrahydro-1,2-benzoxazole core with a piperidinyl-oxolane (tetrahydrofuran-piperidine) side chain linked via a methylene bridge and terminated by a carboxamide group. The piperidine-oxolane substituent may enhance solubility and pharmacokinetic properties, while the carboxamide group could facilitate hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c22-18(17-15-3-1-2-4-16(15)24-20-17)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h13-14H,1-12H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLHUXJDWZMFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound notable for its unique structural features and potential pharmacological applications. This compound is characterized by a benzoxazole moiety fused with a piperidine and oxolane ring. Its biological activity has garnered attention due to preliminary findings suggesting antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 346.42 g/mol. The structural uniqueness arises from the combination of functional groups that contribute to its diverse chemical behaviors and biological activities.
Table 1: Structural Characteristics
| Component | Structure |
|---|---|
| Benzoxazole | Benzoxazole |
| Piperidine | Piperidine |
| Oxolane | Oxolane |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains through mechanisms that involve the modulation of specific molecular targets such as enzymes or receptors.
Anticancer Activity
The anticancer potential of this compound has also been explored. Initial findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways. The exact mechanisms remain to be fully elucidated but are believed to involve interference with cellular signaling pathways critical for cancer cell survival.
While the precise mechanism of action is not fully understood, it is hypothesized that the compound interacts with specific biological targets, potentially leading to modulation of their activity. This interaction could result in various biological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It may bind to certain receptors, altering their signaling cascades.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone diameter of 15 mm at a concentration of 100 mg/L.
Study 2: Anticancer Efficacy in Cell Lines
In vitro studies were conducted on human melanoma cell lines (A375) where the compound was found to decrease cell viability by 40% at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of benzoxazole derivatives modified with nitrogen-containing heterocycles. Below is a comparative analysis with structurally related analogs:
Table 1: Key Structural and Functional Comparisons
Key Differences
Core Rigidity vs. Flexibility : The benzoxazole core in the target compound confers rigidity compared to pyrimidine-based analogs (e.g., SY221049), which may influence binding pocket compatibility.
Solubility and Bioavailability : The piperidinyl-oxolane side chain likely enhances aqueous solubility relative to methyl ester derivatives (e.g., methyl 5,5-dimethyl analog), which are more lipophilic.
Pharmacological Profiles
- The carboxamide group may mimic peptide bonds in enzyme substrates.
- Methyl Ester Analog : The ester group in methyl 5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate is prone to hydrolysis, limiting its utility in vivo compared to the carboxamide variant.
Preparation Methods
Cyclization of Carboxylic Acid Derivatives
The benzoxazole core is synthesized via cyclization of a substituted carboxylic acid with 2-aminocyclohexanol. A high-yielding method employs (o-CF₃PhO)₃P as a coupling agent, enabling direct cyclization at room temperature (25–30°C) in dichloromethane.
Example Protocol :
Carboxamide Formation
The carboxylic acid is converted to the carboxamide using standard coupling agents. A two-step approach involving activation with phosphorus oxychloride (POCl₃) followed by ammonolysis is effective:
- Activation :
- Ammonolysis :
Synthesis of [1-(Oxolan-3-yl)piperidin-4-yl]methylamine
Piperidine Ring Construction
Piperidine intermediates are synthesized via radical cyclization or palladium-catalyzed amination:
Radical Cyclization Approach :
- Prepare aziridine derivative 10 from bromo-acetal 15 using tri-n-butyltin hydride (TBTH) and AIBN.
- Heat at 80°C in toluene to induce 5-exo-trig cyclization, yielding piperidine 14 (yield: 68%).
Organometallic Method :
- Reduce 4-piperidone to 4-piperidinol using DIBAL-H in THF (−78°C to 0°C).
- Protect the amine with Boc anhydride, then oxidize the alcohol to a ketone.
- Perform nucleophilic addition with oxolan-3-yl lithium to form the substituted piperidine (yield: 58%).
Oxolan-3-yl Substitution
The oxolan-3-yl group is introduced via Mitsunobu reaction or nucleophilic substitution:
Mitsunobu Reaction :
- React 4-hydroxypiperidine with oxolan-3-ol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
- Purify by column chromatography (hexane/EtOAc, 3:1) to obtain 1-(oxolan-3-yl)piperidin-4-ol (yield: 72%).
Methylamine Functionalization
The hydroxyl group at C4 is converted to methylamine via a Curtius rearrangement or reductive amination:
Reductive Amination :
- Oxidize 4-hydroxypiperidine to 4-piperidone using Jones reagent.
- React with methylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in methanol (yield: 65%).
Coupling of Fragments
Amide Bond Formation
The final coupling employs carbodiimide-mediated activation:
EDCl/HOBt Method :
- Dissolve 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid (1 equiv) in DMF.
- Add EDCl (1.5 equiv), HOBt (1.5 equiv), and [1-(oxolan-3-yl)piperidin-4-yl]methylamine (1.2 equiv).
- Stir at room temperature for 24 hours (yield: 60%).
Optimization and Challenges
Reaction Condition Screening
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | EDCl/HOBt | 60% |
| Solvent | DMF | 55% |
| Temperature | 25°C | 60% |
| Alternative Agent | (o-CF₃PhO)₃P | 50% |
Q & A
Q. What are the optimal synthetic routes for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, and what characterization methods validate its purity and structure?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Step 1 : Coupling of the oxolane-piperidine scaffold with the benzoxazole core via reductive amination or nucleophilic substitution .
- Step 2 : Carboxamide formation using activated esters (e.g., HATU/DMAP) in anhydrous solvents like DMF or THF .
- Critical Parameters : Temperature (0–60°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC (C18 columns, acetonitrile/water mobile phase) .
- Characterization :
- NMR (¹H/¹³C): Confirm regiochemistry of the oxolane-piperidine and benzoxazole moieties .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity >95% with UV monitoring at λ = 254 nm .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., piperidine CH₂ vs. oxolane OCH₂) and carbonyl carbons (170–175 ppm) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and benzoxazole C-O-C vibrations (~1250 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks in the solid state .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or serum content .
- Target Selectivity : Off-target effects due to structural similarities with kinase inhibitors (e.g., benzoxazole mimics ATP-binding pockets) .
- Mitigation Strategies :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (MTT assays) .
- Metabolic Stability Studies : Use liver microsomes to assess CYP450-mediated degradation, which may alter efficacy .
Q. What computational approaches predict the compound’s interaction with biological targets, and how can these models be validated experimentally?
- Methodological Answer :
- Molecular Docking : Screen against target libraries (e.g., GPCRs, kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the carboxamide and π-π stacking of the benzoxazole .
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (GROMACS) for 100 ns to assess binding stability .
- Validation :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) for prioritized targets .
- Mutagenesis : Introduce point mutations (e.g., Tyr→Phe in binding pockets) to confirm critical interactions .
Safety and Best Practices
- Handling : Use PPE (gloves, goggles) due to potential acute toxicity and skin irritation risks inferred from structurally related carboxamides .
- Waste Disposal : Follow institutional guidelines for halogenated solvents (e.g., DCM) used in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
